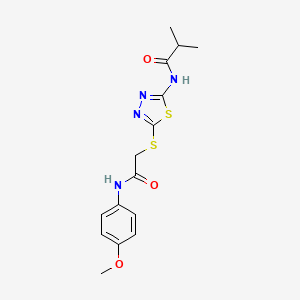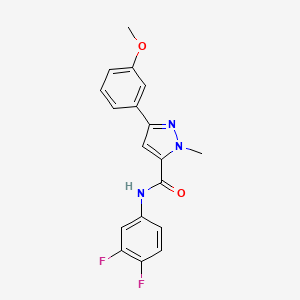![molecular formula C20H21N3O2 B2956118 N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide CAS No. 1376236-50-8](/img/structure/B2956118.png)
N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide is an organic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407 g/mol. This compound is characterized by the presence of a cyano group, a methyl-substituted phenyl group, and a propyl group attached to a benzene-1,3-dicarboxamide core. It is primarily used in research settings and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzene-1,3-dicarboxamide Core: This step involves the reaction of benzene-1,3-dicarboxylic acid with appropriate amines under dehydrating conditions to form the dicarboxamide structure.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Methyl-Substituted Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the methyl-substituted phenyl group to the core structure.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), various amines and alcohols
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Amines, ethers, and other substituted derivatives
Applications De Recherche Scientifique
N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the amide functionalities are key to its binding properties, allowing it to form hydrogen bonds and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-[cyano(2-methylphenyl)methyl]-N3-ethylbenzene-1,3-dicarboxamide
- N1-[cyano(2-methylphenyl)methyl]-N3-butylbenzene-1,3-dicarboxamide
- N1-[cyano(2-methylphenyl)methyl]-N3-isopropylbenzene-1,3-dicarboxamide
Uniqueness
N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, the propyl group may influence its solubility, stability, and overall bioactivity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-N-[cyano-(2-methylphenyl)methyl]-1-N-propylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-11-22-19(24)15-8-6-9-16(12-15)20(25)23-18(13-21)17-10-5-4-7-14(17)2/h4-10,12,18H,3,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHNSBRRAPADPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)




![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)
![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
